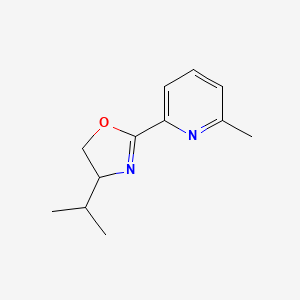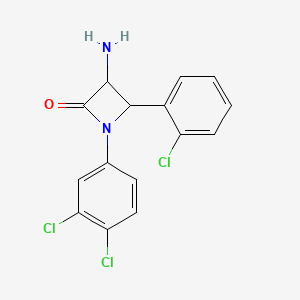
3-Amino-4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of amino and chlorophenyl groups attached to the azetidinone ring, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and dichlorophenyl precursors.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using reagents such as base catalysts and solvents under controlled temperature and pressure conditions.
Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an amine reacts with the azetidinone intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, oxidized derivatives, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3-Amino-4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-phenylazetidin-2-one
- 3-Amino-4-(4-chlorophenyl)azetidin-2-one
- 3-Amino-4-(2,4-dichlorophenyl)azetidin-2-one
Uniqueness
Compared to similar compounds, 3-Amino-4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one is unique due to the specific arrangement of its chlorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C15H11Cl3N2O |
|---|---|
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
3-amino-4-(2-chlorophenyl)-1-(3,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H11Cl3N2O/c16-10-4-2-1-3-9(10)14-13(19)15(21)20(14)8-5-6-11(17)12(18)7-8/h1-7,13-14H,19H2 |
Clave InChI |
VHVHUQAUFCRSCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


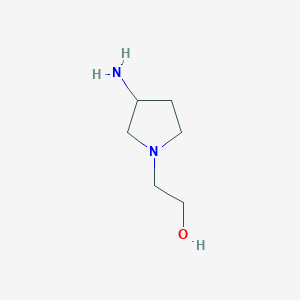
![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)
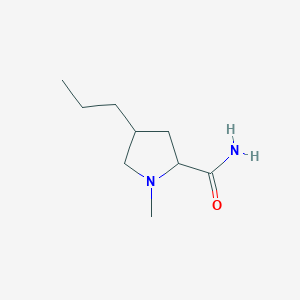
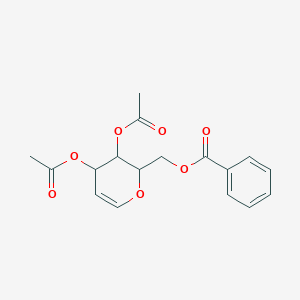


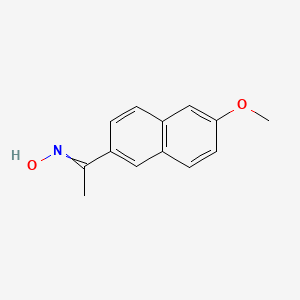

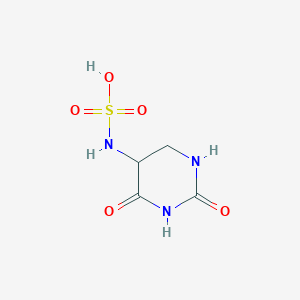
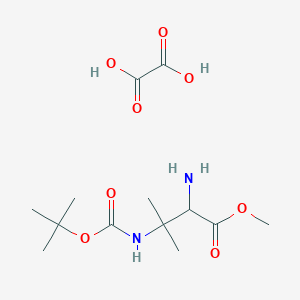
![(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
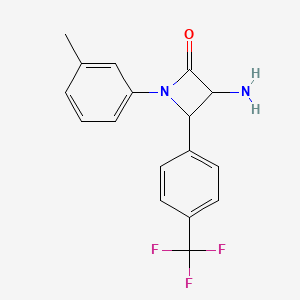
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14785785.png)
